molecular formula C16H12N2S B2937462 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol CAS No. 477854-92-5

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol

Cat. No. B2937462
CAS RN: 477854-92-5
M. Wt: 264.35
InChI Key: HYPUFWHIQXWSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” is a complex organic molecule. It likely contains a biphenyl group (two connected phenyl rings) and a pyrimidine ring, which are common structures in many organic compounds .


Synthesis Analysis

While specific synthesis methods for “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” were not found, similar compounds often involve reactions like Friedel-Crafts alkylation . This reaction involves an electrophilic aromatic substitution where a carbocation is attacked by a pi bond from an aromatic ring .


Molecular Structure Analysis

The molecular structure of “4-[1,1’-Biphenyl]-4-yl-2-pyrimidinethiol” likely involves a biphenyl group and a pyrimidine ring . The exact structure would depend on the specific arrangement and bonding of these groups.

Scientific Research Applications

Electronic and Photophysical Properties

Pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine and its analogs, have been investigated for their charge transfer properties. These studies focus on tuning the electronic, photophysical, and charge transfer properties of pyrimidine derivatives through structural modifications, aiming to enhance their performance in applications such as hole and electron transfer materials. The research indicates that these compounds may offer comparable or better performance than commonly used materials in electronic devices (Irfan, 2014).

Non-Covalent Interactions and Material Synthesis

Investigations into non-covalent interactions within pyrimidine derivatives have led to the synthesis of compounds with potential applications in materials science. For example, the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have been reported, highlighting the role of hydrogen bonds, van der Waals interactions, and other non-covalent interactions in determining the properties of these materials (Zhang et al., 2018).

Nonlinear Optical Materials

Pyrimidine derivatives have also been explored for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. Research into the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives has provided valuable insights into designing materials with enhanced NLO activity, suggesting potential uses in high-tech optoelectronic devices (Hussain et al., 2020).

Luminescent Materials

Studies on bipolar luminescent materials containing pyrimidine terminals have revealed that these compounds exhibit bright fluorescence and excellent quantum yields in the blue region. Such properties make them promising candidates for optoelectronic applications, where efficient electron injection and transfer abilities are desired (Weng et al., 2013).

Corrosion Inhibition

Pyrimidine derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, relevant to the petroleum industry. The studies demonstrate that these compounds can significantly inhibit corrosion, providing a basis for developing new materials for industrial applications (Haque et al., 2017).

properties

IUPAC Name

6-(4-phenylphenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c19-16-17-11-10-15(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPUFWHIQXWSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.